Conformational Stability Differential: CF3-Stabilized Conformers vs. L-Alanine
Ab initio calculations (MP2/6-31+G*) identify multiple conformers of α-trifluoroalanine that are significantly more stable than the analogous conformers of L-alanine [1]. This enhanced stability does not derive from an anomeric effect (which is attenuated for CF3 relative to single F), but rather from the strong inductive polarization of the –CF3 group that alters dipole moment distributions and enables favorable intramolecular F⋯H–O hydrogen bonding interactions not possible in alanine [1].
| Evidence Dimension | Relative conformational stability of specific conformers |
|---|---|
| Target Compound Data | Exceptionally stable conformers identified; stabilization attributed to CF3 inductive effects and F⋯H–O hydrogen bonding |
| Comparator Or Baseline | L-Alanine (NH2CH(CH3)COOH) |
| Quantified Difference | CF3 group induces differential stabilization via intramolecular F⋯H–O interactions absent in alanine; alanine conformers lack this stabilization mechanism |
| Conditions | MP2/6-31+G* ab initio calculations, gas phase |
Why This Matters
This conformational stabilization directly impacts the backbone geometry and folding propensity of trifluoroalanine-containing peptides, which is critical when selecting an alanine surrogate for peptidomimetic design where specific secondary structure bias is required.
- [1] Conformational analysis of α-trifluoroalanine: a theoretical study. J Mol Struct (Theochem). 2001;572(1-3):53-66. View Source
